(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one
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Overview
Description
(6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one is a complex organic compound characterized by its unique furobenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the introduction of an ethyl group at the 6-position can be achieved through alkylation reactions. The cyclization to form the furobenzofuran core may involve the use of strong acids or bases as catalysts, along with heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethyl group or other substituents on the benzofuran ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
(6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzofuran derivatives, such as:
Uniqueness
What sets (6R)-6-ethyl-6H-furo3,4-gbenzofuran-8-one apart is its specific substitution pattern and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C12H10O3/c1-2-9-8-4-3-7-5-6-14-11(7)10(8)12(13)15-9/h3-6,9H,2H2,1H3/t9-/m1/s1 |
InChI Key |
NPJOJMUVGGLVJT-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C3=C(C=C2)C=CO3)C(=O)O1 |
Canonical SMILES |
CCC1C2=C(C3=C(C=C2)C=CO3)C(=O)O1 |
Origin of Product |
United States |
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